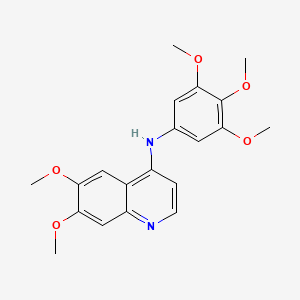

6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine

Übersicht

Beschreibung

GAK inhibitor 49 is a potent, ATP-competitive, and highly selective inhibitor of cyclin G associated kinase (GAK). It has a dissociation constant (K_i) of 0.54 nM and a cell IC50 of 56 nM . This compound also shows binding to receptor-interacting serine/threonine-protein kinase 2 (RIPK2) .

Wirkmechanismus

Target of Action

The primary target of GAK inhibitor 49, also known as “4-Anilinoquinoline deriv. 8” or “6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine”, is the Cyclin G Associated Kinase (GAK) . GAK is a serine/threonine kinase involved in various cellular processes, including intracellular trafficking, cell signaling, and the cell cycle .

Mode of Action

GAK inhibitor 49 acts as a potent, ATP-competitive inhibitor of GAK . It binds to the ATP-binding site of GAK, preventing ATP from binding and thus inhibiting the kinase activity of GAK . This results in a decrease in the phosphorylation of GAK’s substrates, altering various cellular processes that GAK is involved in .

Biochemical Pathways

For instance, GAK is known to play a role in the regulation of clathrin-mediated endocytosis, a process crucial for the internalization of certain types of receptors, lipids, and proteins . Inhibition of GAK by GAK inhibitor 49 could therefore potentially affect these processes.

Pharmacokinetics

It is known that the compound is soluble in dmso , suggesting that it may be well-absorbed in the body

Result of Action

The inhibition of GAK by GAK inhibitor 49 has been shown to reduce neurite length and decrease synapse number in cultured neurons . This suggests that GAK plays a role in neurite outgrowth and synaptogenesis, and that its inhibition can affect these processes .

Biochemische Analyse

Biochemical Properties

GAK inhibitor 49 plays a crucial role in biochemical reactions. It interacts with the cyclin G associated kinase (GAK), an enzyme involved in cell cycle regulation . The nature of this interaction is ATP-competitive, meaning GAK inhibitor 49 competes with ATP for binding to the GAK enzyme .

Cellular Effects

GAK inhibitor 49 has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of GAK, thereby affecting cell signaling pathways and cellular metabolism .

Molecular Mechanism

The mechanism of action of GAK inhibitor 49 involves its binding interactions with biomolecules, specifically the GAK enzyme. It exerts its effects at the molecular level by inhibiting the activity of GAK, which can lead to changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of GAK inhibitor 49 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: Industrial production of GAK inhibitor 49 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in solid form and stored at -20°C for long-term stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen: GAK-Inhibitor 49 unterliegt aufgrund seiner aromatischen Struktur hauptsächlich Substitutionsreaktionen. Er kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nucleophile.

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Halogenierung Halogenatome in den aromatischen Ring einführen, während die Oxidation zur Bildung von Chinonen führen kann .

Wissenschaftliche Forschungsanwendungen

GAK-Inhibitor 49 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf GAK abzielen.

5. Wirkmechanismus

GAK-Inhibitor 49 entfaltet seine Wirkung, indem er kompetitiv an die ATP-Bindungsstelle der Cyclin-G-assoziierten Kinase bindet und so ihre Kinaseaktivität hemmt. Diese Hemmung stört die Phosphorylierung von nachgeschalteten Zielen, die an der Zellzyklusregulation und anderen zellulären Prozessen beteiligt sind . Darüber hinaus zeigt GAK-Inhibitor 49 eine Bindung an den Rezeptor-interagierenden Serin/Threonin-Proteinkinase 2, was zu seinen biologischen Wirkungen beitragen kann .

Ähnliche Verbindungen:

SGC-GAK-1: Ein weiterer selektiver Inhibitor der Cyclin-G-assoziierten Kinase mit einem K_i von 3,1 nM.

Einzigartigkeit: GAK-Inhibitor 49 zeichnet sich durch seine hohe Selektivität und Potenz aus, mit einem K_i von 0,54 nM und einer Zell-IC50 von 56 nM . Seine Fähigkeit, an den Rezeptor-interagierenden Serin/Threonin-Proteinkinase 2 zu binden, unterscheidet ihn außerdem von anderen ähnlichen Verbindungen .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: GAK inhibitor 49 stands out due to its high selectivity and potency, with a K_i of 0.54 nM and a cell IC50 of 56 nM . Its ability to bind to receptor-interacting serine/threonine-protein kinase 2 further distinguishes it from other similar compounds .

Eigenschaften

IUPAC Name |

6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-23-16-10-13-14(6-7-21-15(13)11-17(16)24-2)22-12-8-18(25-3)20(27-5)19(9-12)26-4/h6-11H,1-5H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPGLYMWNDRFGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C(=CC3=NC=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

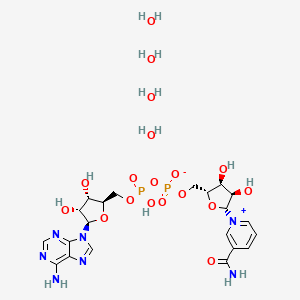

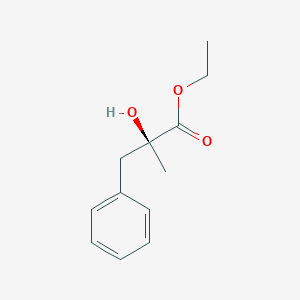

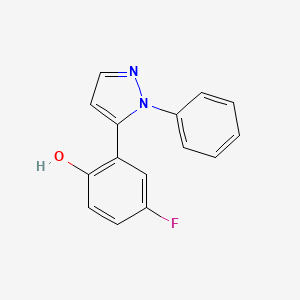

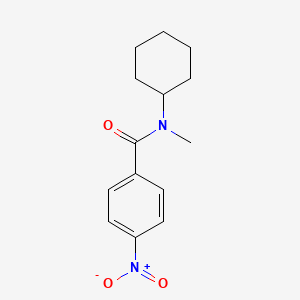

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.